molecular formula C8H4Cl2N2O2 B1197149 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione CAS No. 25983-13-5

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

Numéro de catalogue: B1197149
Numéro CAS: 25983-13-5
Poids moléculaire: 231.03 g/mol
Clé InChI: AVBSIKMUAFYZAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione: is an organic compound belonging to the quinoxaline family It is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the quinoxaline ring, and a dione functional group at the 2nd and 3rd positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione typically involves the reaction of 6,7-dichloroquinoxaline with suitable reagents under controlled conditions. One common method involves the use of chlorinating agents to introduce chlorine atoms into the quinoxaline ring, followed by oxidation to form the dione group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions:

    Oxidation: 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced products with hydrogen atoms replacing the chlorine atoms.
  • Substituted products with various functional groups replacing the chlorine atoms.

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C8_8H4_4Cl2_2N2_2O2_2
  • Molecular Weight : 231.03 g/mol
  • CAS Number : 25983-13-5

The compound features a quinoxaline structure with two chlorine atoms at the 6th and 7th positions and a dione functional group at the 2nd and 3rd positions. This unique structure contributes to its reactivity and biological activity.

Antitumor Activity

Research indicates that 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione exhibits promising antitumor properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated IC50 values of approximately 1.9 µg/mL against HCT-116 (colon cancer) cells and 2.3 µg/mL against MCF-7 (breast cancer) cells, which are competitive with established chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of several bacterial strains, making it a potential candidate for developing new antimicrobial agents . Further research is required to optimize its efficacy and understand the mechanisms underlying its antimicrobial effects.

Neuropharmacological Effects

This compound acts as a competitive antagonist at glycine receptors. This property is crucial for its neuropharmacological applications, particularly in treating neurological disorders. Studies have shown that it can reduce seizure activity in animal models by modulating excitatory neurotransmission through glycine receptor antagonism .

Neuroprotection in Ischemia

A significant study conducted by Ogita and Yoneda demonstrated the neuroprotective effects of this compound in ischemic injury models. The administration of this compound significantly reduced neuronal death and improved functional outcomes compared to control groups . This finding suggests potential therapeutic applications in conditions associated with neuronal degeneration.

Anticancer Research

Further investigations into the anticancer properties of this compound have led to the development of novel derivatives aimed at enhancing bioavailability and target specificity for cancer therapy. The ongoing research focuses on modifying its chemical structure to improve therapeutic outcomes while maintaining safety profiles .

Future Research Directions

The potential applications of this compound warrant further exploration in several areas:

  • Pharmacokinetics and Pharmacodynamics : Understanding how this compound behaves in biological systems can help optimize dosing regimens and delivery methods.
  • Mechanisms of Action : Investigating the specific molecular targets affected by this compound will provide insights into its therapeutic potential.
  • Development of Derivatives : Synthesizing new derivatives with enhanced properties could lead to more effective treatments for various diseases.

Mécanisme D'action

The mechanism of action of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

    Quinoxaline: A parent compound with a similar quinoxaline ring structure but without the chlorine atoms and dione group.

    6,7-Dimethylquinoxaline-2,3(1H,4H)-dione: A similar compound with methyl groups instead of chlorine atoms.

    6,7-Difluoroquinoxaline-2,3(1H,4H)-dione: A related compound with fluorine atoms instead of chlorine atoms.

Uniqueness: 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is unique due to the presence of chlorine atoms at the 6th and 7th positions, which can significantly influence its chemical reactivity and biological activity. The dione group also adds to its distinctiveness, providing additional sites for chemical modification and interaction with molecular targets.

Activité Biologique

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (DCQX) is a synthetic compound that has gained attention due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of DCQX, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C_8H_4Cl_2N_2O_2
  • CAS Number : 25983-13-5

DCQX primarily acts as a competitive antagonist at the glycine receptor, specifically targeting strychnine-insensitive sites. It exhibits a high affinity for these binding sites, which is crucial for its neuropharmacological effects. Research indicates that DCQX can inhibit glycine binding without affecting glutamate binding, suggesting a selective mechanism of action that could be leveraged for therapeutic purposes in neurological disorders .

Anticonvulsant Activity

DCQX has shown significant anticonvulsant properties in various animal models. It effectively reduces seizure activity by modulating excitatory neurotransmission through glycine receptor antagonism. Studies have demonstrated that DCQX can prevent tonic-clonic seizures and provide neuroprotective effects against neuronal degeneration associated with ischemia and other pathophysiological conditions .

Anticancer Properties

Recent studies have explored the anticancer potential of quinoxaline derivatives, including DCQX. In vitro assays have revealed that DCQX exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to have IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

DCQX and its derivatives have also been evaluated for antimicrobial properties. Preliminary studies suggest that these compounds exhibit activity against various bacterial strains, although further research is necessary to elucidate the exact mechanisms involved and to optimize their efficacy as antimicrobial agents .

Table 1: Summary of Biological Activities of DCQX

Activity TypeModel/Cell LineObserved EffectReference
AnticonvulsantRodent seizure modelsReduced seizure frequency
AnticancerHCT-116 (Colon cancer)IC50 = 1.9 µg/mL
MCF-7 (Breast cancer)IC50 = 2.3 µg/mL
AntimicrobialVarious bacterial strainsInhibition of growth

Case Study: Neuroprotection in Ischemia

A study conducted by Ogita and Yoneda highlighted the neuroprotective effects of DCQX in models of ischemic injury. The results indicated that administration of DCQX significantly reduced neuronal death and improved functional outcomes in treated animals compared to controls. This suggests a promising avenue for using DCQX in treating conditions associated with neuronal degeneration .

Propriétés

IUPAC Name

6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBSIKMUAFYZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274337
Record name DCQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25983-13-5
Record name DCQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,5-dichlorophenylenediamine (54 g, 305 mmol) and diethyl oxalate (124 mL, 146.1 g, 920 mmol) was refluxed overnight, cooled to room temperature, and filtered. The residue was washed with ethanol and dried in vacuo to give the title product as a gray solid powder (67.5 g, 96%); mp>320° C.; IR (KBr, cm−1) 3188, 3156, 3057, 2918, 1724, 1693, 1613, 1497, 1452, 1340, 1338, 1250, 1131, 877, 811, 676, 669, 565; 1H NMR (DMSO) δ 12.00 (s, 2H), 7.18 (s, 2H); 13C NMR (DMSO) δ 154.8, 126.0, 124.4, 116.0; MS (ACPI), m/z 231.0 (M+); Anal. Calcd for C8H4N2O2Cl2: C, 41.59; H, 1.75; N, 12.12. Found: C, 41.60; H, 1.85; N, 12.05.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 2
Reactant of Route 2
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 4
Reactant of Route 4
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 5
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 6
Reactant of Route 6
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
Customer
Q & A

Q1: What is the main finding of the research paper regarding DCQX?

A1: The research paper "Delayed treatment with 5-nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione, a glycine site N-methyl-D-aspartate antagonist, protects against permanent middle cerebral artery occlusion in male rats" [] demonstrates that delayed treatment with DCQX, a potent and competitive antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, provides significant neuroprotection against brain damage induced by permanent middle cerebral artery occlusion (MCAO) in male rats. [] This suggests a potential therapeutic window for DCQX in stroke treatment.

Q2: How does DCQX interact with its target and what are the downstream effects?

A2: DCQX acts as a potent and competitive antagonist at the glycine site of the NMDA receptor. [] By binding to this site, DCQX prevents glycine, a co-agonist required for NMDA receptor activation, from binding. This effectively blocks NMDA receptor function. Excessive NMDA receptor activation is implicated in excitotoxicity, a process contributing to neuronal damage in stroke. By inhibiting this excessive activation, DCQX exhibits neuroprotective effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.